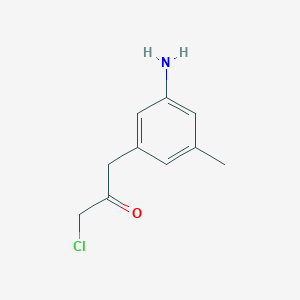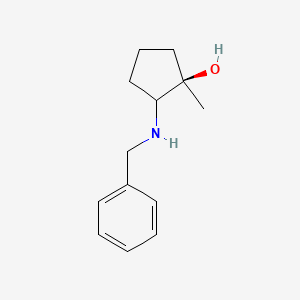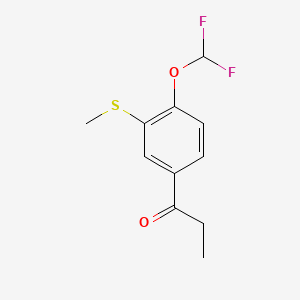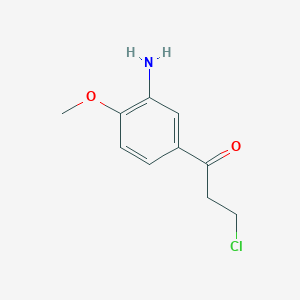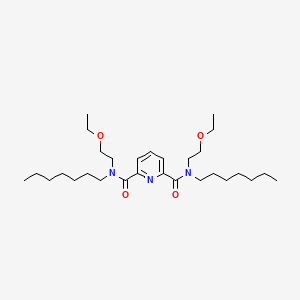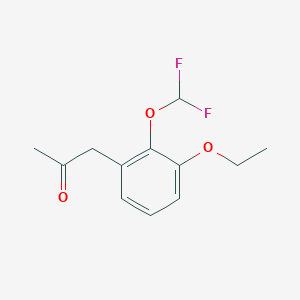![molecular formula C15H23NO B14066723 Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- CAS No. 101355-80-0](/img/structure/B14066723.png)
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a formamide group attached to a phenyl ring substituted with two tert-butyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of 2,4-bis(1,1-dimethylethyl)phenylamine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formamide group into other functional groups.
Substitution: The phenyl ring can undergo substitution reactions, where the tert-butyl groups may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with other molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide, N-(1,1-dimethylethyl)-: A simpler formamide derivative with a single tert-butyl group.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitutions but lacking the formamide group.
Uniqueness
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is unique due to its combination of a formamide group and two tert-butyl groups on the phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101355-80-0 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(2,4-ditert-butylphenyl)formamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-8-13(16-10-17)12(9-11)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI-Schlüssel |
BIJDJTNHYMNYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
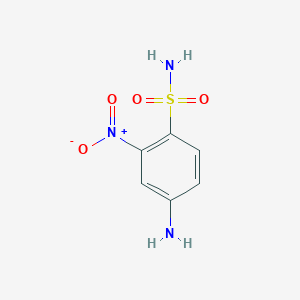
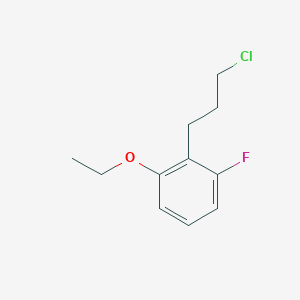

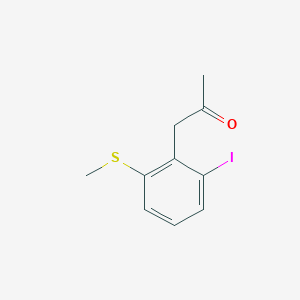
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
